molecular formula C17H11BrCl2N2O2 B2641050 (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide CAS No. 465514-26-5

(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide

Cat. No. B2641050
CAS RN: 465514-26-5
M. Wt: 426.09
InChI Key: BXDBJFCHOQOSOZ-UHFFFAOYSA-N
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Description

(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is not fully understood. However, studies have suggested that the compound exerts its effects through the inhibition of various molecular targets, including the PI3K/Akt signaling pathway, the NF-κB signaling pathway, and the MAPK signaling pathway. Additionally, the compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which play a critical role in cancer progression and inflammation.
Biochemical and Physiological Effects:
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of various proteins involved in these processes. Furthermore, the compound has been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its neuroprotective effects. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide. One potential area of research is the development of more potent and selective derivatives of the compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Furthermore, studies are needed to investigate the potential use of the compound in combination with other therapeutic agents for the treatment of various diseases. Finally, studies are needed to investigate the potential use of the compound as a diagnostic tool for the detection of cancer and other diseases.

Synthesis Methods

The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide can be achieved through a multi-step process involving the reaction of various reagents. One of the most commonly used methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,4-dichlorobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reaction with propargylamine in the presence of a catalyst such as copper iodide, followed by the addition of acetic anhydride to produce the final product.

Scientific Research Applications

(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide has been shown to exhibit a wide range of potential applications in scientific research. One of the most promising areas of research involves its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that the compound exhibits potent anti-cancer activity against a wide range of cancer cell lines and can induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties and can inhibit the release of pro-inflammatory cytokines. Furthermore, the compound has been shown to exhibit neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O2/c1-24-16-5-2-10(7-13(16)18)6-11(9-21)17(23)22-15-4-3-12(19)8-14(15)20/h2-8H,1H3,(H,22,23)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDBJFCHOQOSOZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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